

# An In-Depth Technical Guide to (-)-Vorozole

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Vorozole, (-)- |           |
| Cat. No.:            | B15185656      | Get Quote |

### **Core Compound Identification**

IUPAC Name: 6-[(R)-(4-chlorophenyl)-(1,2,4-triazol-1-yl)methyl]-1-methylbenzotriazole[1]

CAS Number: 132042-69-4[1]

### **Executive Summary**

(-)-Vorozole is a potent and selective, non-steroidal competitive inhibitor of the aromatase enzyme.[2] It belongs to the third generation of aromatase inhibitors and has been investigated for its potential as an antineoplastic agent in the treatment of estrogen-dependent breast cancer. By inhibiting aromatase, (-)-Vorozole blocks the peripheral conversion of androgens to estrogens, thereby reducing circulating estrogen levels, which are crucial for the growth of certain breast tumors. This guide provides a comprehensive overview of (-)-Vorozole, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols utilized in its evaluation.

### **Mechanism of Action**

(-)-Vorozole exerts its therapeutic effect by selectively inhibiting aromatase (estrogen synthetase), a key enzyme in the biosynthesis of estrogens.[3][4] Aromatase, a member of the cytochrome P450 superfamily (CYP19A1), is responsible for the aromatization of androgens, specifically converting androstenedione to estrone and testosterone to estradiol.[3][4] In postmenopausal women, the primary source of estrogen is the peripheral conversion of adrenal androgens in tissues such as adipose tissue, muscle, and breast cancer tissue itself.[5] (-)-Vorozole, a triazole derivative, binds reversibly to the cytochrome P450 moiety of the



aromatase enzyme, effectively blocking this conversion and leading to a significant reduction in estrogen levels.[2]

# **Quantitative Data**

The following tables summarize the key quantitative data regarding the efficacy and potency of (-)-Vorozole from various preclinical and clinical studies.

Table 1: In Vitro and In Vivo Potency of (-)-Vorozole

| Parameter                      | Value        | Species/System                     | Reference |
|--------------------------------|--------------|------------------------------------|-----------|
| IC50 (Aromatase<br>Inhibition) | 1.4 ± 0.5 nM | FSH-stimulated rat granulosa cells | [5]       |
| ED50 (Estradiol<br>Reduction)  | 0.0034 mg/kg | PMSG-primed female rats            | [5]       |

Table 2: Clinical Efficacy of Vorozole in Advanced Breast Cancer

| Study<br>Parameter          | Vorozole    | Megestrol<br>Acetate | p-value | Reference |
|-----------------------------|-------------|----------------------|---------|-----------|
| Objective<br>Response Rate  | 9.7%        | 6.8%                 | 0.24    | [6]       |
| Clinical Benefit            | 23.5%       | 27.2%                | 0.42    | [6]       |
| Median Duration of Response | 18.2 months | 12.5 months          | 0.074   | [6]       |

Table 3: Effect of Vorozole on Hormone Levels in Postmenopausal Women



| Hormone                                  | Percent Reduction | Treatment Details          | Reference |
|------------------------------------------|-------------------|----------------------------|-----------|
| Estrone Sulfate                          | >60%              | 2.5 mg/day for 6<br>months | [7]       |
| Estrone                                  | 30-40%            | 2.5 mg/day for 6<br>months | [7]       |
| Estradiol                                | 10-20%            | 2.5 mg/day for 6<br>months | [7]       |
| Conversion of Androstenedione to Estrone | ~93-94%           | Single oral dose of 1-5    | [8]       |

# **Experimental Protocols**

# In Vivo Aromatase Inhibition Assessment in Healthy Postmenopausal Women

Objective: To evaluate the in vivo aromatase-inhibiting potency of vorozole.

#### Methodology:

- Twelve healthy postmenopausal women were enrolled in a double-blind, placebo-controlled study.
- Each participant received a single oral dose of vorozole racemate (1, 2.5, or 5 mg) or a placebo.
- Four hours after drug administration, a constant infusion of [14C]androstenedione and [3H]estrone was administered for 2 hours.
- Urine was collected for 4 days following the infusion.
- Estrogens were extracted from the urine and purified until a constant 3H/14C ratio of estrone
  was achieved.



• The percentage conversion of androstenedione to estrone was calculated to determine the inhibition of aromatase activity.[8]

# Antitumoral Efficacy in a DMBA-Induced Mammary Tumor Model

Objective: To assess the antitumoral activity of vorozole in an estrogen-dependent mammary adenocarcinoma rat model.

#### Methodology:

- Female Sprague-Dawley rats were treated with 7,12-dimethylbenz(a)anthracene (DMBA) to induce mammary tumors. This can be achieved through oral gavage or subcutaneous injection of DMBA.[9][10][11][12]
- Once tumors were established, rats were randomized to receive twice-daily oral administrations of vorozole (e.g., 2.5 mg/kg), a placebo, or undergo ovariectomy as a positive control.
- Treatment was continued for a specified period, for instance, 42 days.
- Tumor growth was monitored throughout the study by measuring tumor dimensions.
- At the end of the study, the number of existing tumors and the appearance of new tumors were recorded.
- Blood samples were collected to measure serum levels of estradiol, progesterone, luteinizing hormone, and follicle-stimulating hormone to assess the endocrine effects of the treatment.
   [9]

# Mandatory Visualizations Signaling Pathway of Estrogen Biosynthesis and Inhibition by (-)-Vorozole





Click to download full resolution via product page

Caption: Steroid biosynthesis pathway illustrating the inhibition of aromatase by (-)-Vorozole.



# **Experimental Workflow for DMBA-Induced Mammary Carcinoma Model**

Workflow for Evaluating (-)-Vorozole in a DMBA-Induced Rat Mammary Tumor Model





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Vorozole, (-)- | C16H13ClN6 | CID 9818699 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Vorozole Wikipedia [en.wikipedia.org]
- 3. Aromatase Wikipedia [en.wikipedia.org]
- 4. Aromatase enzyme: Paving the way for exploring aromatization for cardio-renal protection
   PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpqx.org]
- 6. Steroidogenesis | Pathway PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Inhibition of the in vivo conversion of androstenedione to estrone by the aromatase inhibitor vorozole in healthy postmenopausal women PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antitumoral and endocrine effects of (+)-vorozole in rats bearing dimethylbenzanthracene-induced mammary tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. wvj.science-line.com [wvj.science-line.com]
- 12. Experimental Induction of Mammary Carcinogenesis Using 7,12-Dimethylbenz(a)anthracene and Xenograft in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to (-)-Vorozole].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15185656#vorozole-iupac-name-and-cas-number]

### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com